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Compound of Interest

Compound Name: 3-Amino-2-methylpentan-2-ol

Cat. No.: B7904710

Get Quote

Executive Summary & Chemical Profile[2][3]
3-Amino-2-methylpentan-2-ol represents a specialized class of 1,2-amino alcohols

characterized by a gem-dimethyl substituted tertiary alcohol adjacent to a chiral amine center.

Unlike common analogs such as Valinol or Leucinol, the presence of the tertiary alcohol

confers unique resistance to metabolic oxidation and induces significant steric constraint via

the Thorpe-Ingold effect.

In modern pharmaceutical development, this scaffold serves two critical functions:

Pharmacophore Scaffold: It acts as a hydrolysis-resistant transition-state isostere in protease

and kinase inhibitors (specifically CDK2 and MetAP2).

Chiral Auxiliary Precursor: It is the direct precursor to 4-ethyl-5,5-dimethyloxazolidin-2-one, a

"Super-Quat" type auxiliary used for high-fidelity asymmetric alkylations.
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Property Specification

IUPAC Name 3-Amino-2-methylpentan-2-ol

Common Precursor L-2-Aminobutyric Acid (Homoalanine)

Molecular Formula C₆H₁₅NO

Molecular Weight 117.19 g/mol

Key Structural Feature
Sterically congested gem-dimethyl carbinol;

Chiral center at C3

pKa (Conjugate Acid) ~9.8 (Estimated)

Solubility
Polar organic solvents (MeOH, DCM), Water

soluble as HCl salt

Core Application: CDK2 Inhibitor Synthesis
Context: Cyclin-Dependent Kinase 2 (CDK2) is a primary target in oncology for regulating the

G1/S phase transition. Recent patent literature (e.g., WO2022165513) highlights the use of 3-
amino-2-methylpentan-2-ol as a critical linker that positions the inhibitor within the ATP-

binding pocket while improving metabolic stability.

Mechanistic Rationale
The scaffold functions as a linker connecting the "hinge-binding" heterocycle (often a

pyrazolo[1,5-a]pyrimidine) with the solvent-exposed tail.

Conformational Lock: The bulky gem-dimethyl group restricts the rotation of the C2-C3 bond,

pre-organizing the molecule into a bioactive conformation.

H-Bonding: The tertiary hydroxyl group often serves as a hydrogen bond donor/acceptor to

conserved water molecules or backbone residues (e.g., Asp145 in CDK2).

Protocol 1: Convergent Synthesis Workflow
This protocol describes the assembly of a CDK2 inhibitor core using the amino alcohol.
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Reagents:

Scaffold: (3S)-3-Amino-2-methylpentan-2-ol (derived from L-2-aminobutyric acid).

Electrophile: 4-Chloro-pyrazolo[1,5-a]pyrimidine derivative.

Base: DIPEA (N,N-Diisopropylethylamine).

Solvent: n-Butanol or DMSO.

Step-by-Step Methodology:

Preparation: Charge a reaction vessel with the chloropyrimidine electrophile (1.0 equiv) and

n-Butanol (10 V).

Addition: Add (3S)-3-Amino-2-methylpentan-2-ol (1.2 equiv) followed by DIPEA (2.5 equiv).

Thermal Cycle: Heat the mixture to 110°C for 12–16 hours. Note: High temperature is

required due to the steric hindrance of the nucleophilic amine.

Monitoring: Monitor via LC-MS. Look for the disappearance of the chloro-starting material

(M+) and formation of the product (M+117-HCl).

Workup: Cool to RT. Remove volatiles under reduced pressure.[1][2] Partition residue

between EtOAc and Water.[1]

Purification: The tertiary alcohol is polar; purification often requires Flash Chromatography

(DCM:MeOH 95:5).[1]

Validation Check:

¹H NMR: Confirm the presence of two distinct singlets for the gem-dimethyl groups (typically

δ 1.1–1.3 ppm) and the diagnostic multiplet for the chiral proton at C3.

Core Application: Chiral Auxiliaries (The "Super-
Quat" Analog)
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Context: The reaction of 3-amino-2-methylpentan-2-ol with phosgene equivalents yields 4-

ethyl-5,5-dimethyloxazolidin-2-one. This is a structural analog to the famous Evans auxiliary but

offers superior diastereoselectivity in specific aldol and alkylation reactions due to the "wall"

created by the 5,5-dimethyl substitution.

Protocol 2: Cyclization to Oxazolidinone
Safety Warning: This reaction uses CDI (1,1'-Carbonyldiimidazole), which releases CO₂.[1]

Ensure adequate venting.[1]

Reagents:

3-Amino-2-methylpentan-2-ol (10 mmol)

CDI (12 mmol)[1]

DCM (Dichloromethane, anhydrous, 50 mL)[1]

Methodology:

Dissolution: Dissolve the amino alcohol in anhydrous DCM under Nitrogen atmosphere.

Activation: Add CDI portion-wise at 0°C. Observation: Vigorous bubbling (CO₂) indicates

active coupling.[1]

Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

Quench: Add saturated NH₄Cl solution.

Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄.[1][3]

Result: The product, 4-ethyl-5,5-dimethyloxazolidin-2-one, is typically a crystalline solid.

Synthesis of the Intermediate (Self-Validating
Protocol)
Since the specific chiral isomer is expensive, in-house synthesis from amino acids is common.
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Pathway: Grignard Addition to Amino Esters
This route converts L-2-Aminobutyric Acid Methyl Ester to (S)-3-Amino-2-methylpentan-2-ol.
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THF/Et2O

MeMgBr (excess)
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(Target)

 Quench (NH4Cl)
Workup

Click to download full resolution via product page

Caption: Synthesis of the target amino alcohol via double Grignard addition to the amino ester.

Critical Process Parameters (CPPs):

Stoichiometry: You must use >3.5 equivalents of Methylmagnesium Bromide (MeMgBr).[1]

1 equiv deprotonates the amine (NH₂ → NH-MgBr).

1 equiv deprotonates the HCl salt (if used).[1]

2 equivs attack the ester carbonyl to form the tertiary alcohol.[1]

Temperature: Addition must be performed at 0°C or lower to prevent racemization of the

chiral center.

Quenching: Use saturated aqueous Ammonium Chloride (NH₄Cl).[1] Do not use strong acid

(HCl) during workup, as it may cause dehydration of the tertiary alcohol to an alkene.[1]

Visualizing the CDK2 Inhibition Mechanism[1]
The following diagram illustrates how the 3-amino-2-methylpentan-2-ol fragment serves as

the structural "anchor" in CDK2 inhibitors.
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Caption: Pharmacophore assembly showing the linker's role in orienting the inhibitor within the

CDK2 active site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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